Cas no 4449-71-2 (6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one)

6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one structure
4449-71-2 structure
Product name:6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one
CAS No:4449-71-2
MF:C15H11N2OI
MW:362.16464
CID:1516409
PubChem ID:63728

6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one
    • 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-
    • 6-Iodo-2-methyl-3-phenyl-3H-quinazolin-4-one
    • 6-iodo-2-methyl-3-phenylquinazolin-4-one
    • SR-01000448284
    • QZH-7
    • AG-670/31513062
    • 6-IODO-2-METHYL-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
    • BRN 0222464
    • SR-01000448284-1
    • Oprea1_695513
    • DTXSID00196194
    • 4449-71-2
    • AKOS001617363
    • Oprea1_666904
    • STK841542
    • 6-Iodo-2-methyl-3-phenyl-4(3H)-quinazolinone
    • Inchi: InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3
    • InChI Key: JANJEPMDLDHTLL-UHFFFAOYSA-N
    • SMILES: CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3

Computed Properties

  • Exact Mass: 361.99123
  • Monoisotopic Mass: 361.99161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67

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